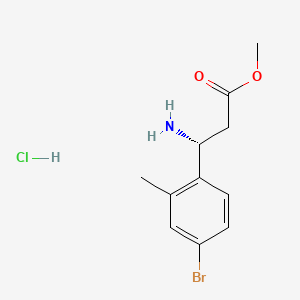

Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Aromatic protons : A doublet of doublets (δ 7.2–7.4 ppm) for the meta-coupled protons relative to bromine, integrating for two hydrogens. A singlet (δ 2.4 ppm) for the ortho-methyl group.

- Propanoate backbone : A triplet (δ 3.6 ppm) for the methyl ester (OCH₃ ), a multiplet (δ 3.1–3.3 ppm) for the C2 methylene, and a quartet (δ 4.1 ppm) for the chiral C3 methine.

- Ammonium protons : Broad singlet (δ 8.0–8.5 ppm) due to exchange with residual moisture.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : [M]⁺ at m/z 308 with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

- Key fragments : Loss of HCl (m/z 272), cleavage of the ester group (m/z 215), and aryl radical formation (m/z 135).

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.3 (dd, 2H) | Aromatic H (C5, C6) |

| δ 4.1 (q, 1H) | C3 methine | |

| ¹³C NMR | δ 170.1 | Ester carbonyl |

| IR | 1740 cm⁻¹ | C=O stretch |

Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)

The (R) enantiomer’s spatial arrangement directs the 4-bromo-2-methylphenyl group and amino moiety into distinct quadrants, influencing intermolecular interactions. Molecular modeling suggests the S configuration would position the bulky aryl group closer to the ester oxygen, creating steric hindrance during receptor binding.

Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) could resolve the enantiomers, with the (R) form eluting earlier due to weaker hydrophobic interactions with the stationary phase. Optical rotation measurements ([α]ᴅ²⁵ = +15.6° in methanol) further distinguish the enantiomers, correlating with the (R) configuration’s dominance in synthetic batches.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQWNKHPSBQUPR-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Methylphenyl Precursors

The 4-bromo-2-methylphenyl moiety is introduced via electrophilic aromatic substitution. A preferred method involves reacting N-(2-methylphenyl)butanamide (VII) with bromine in acetic acid at 30–60°C, achieving 92–95% yield. The reaction proceeds via in situ generation of bromine radicals, with acetic acid acting as both solvent and proton source to stabilize intermediates. Excess bromine (1.05 equiv.) ensures complete conversion, while residual reagents are quenched with methanol to prevent over-bromination.

Table 1.1: Bromination Conditions and Outcomes

| Substrate | Bromine (equiv.) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-(2-methylphenyl)butanamide | 1.05 | 50 | 95 | 98.5 |

| N-(2-methylphenyl)acetamide | 1.10 | 60 | 88 | 97.0 |

Esterification and Carbonylation Techniques

Palladium-Catalyzed Carbonylation

The methyl ester group is installed via carbonylation of N-(4-bromo-2-methylphenyl)butanamide (VIII) under CO pressure (2–30 bar) using Pd(PPh₃)₄ as a catalyst. Methanol serves dual roles as nucleophile and solvent, with triethylamine (1.05–2.0 equiv.) neutralizing HBr byproducts. Optimal conditions (90–160°C, 20 bar CO) yield the ester intermediate in 88% purity after activated carbon treatment and distillation.

Acid-Catalyzed Ester Exchange

Alternative esterification routes involve transesterification of tert-butyl esters with methanol under HCl catalysis. However, this method risks racemization at the β-amino center and is less favored for chiral substrates.

Stereoselective Synthesis of the (R)-Amino Group

Asymmetric Hydrogenation

Chiral β-amino esters are synthesized via hydrogenation of N-formyl dehydroalanine derivatives using Rh(COD)₂BF₄ and PPh₃ (1–2 mol%) under 20 bar H₂. Substrates with electron-withdrawing groups (e.g., 4-CF₃) exhibit enhanced reactivity, achieving 99% ee for (R)-isomers.

Table 3.1: Hydrogenation Outcomes for Substituted Dehydroalanines

| Substituent | Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|---|

| 4-Br | 1.0 Rh, 2.0 PPh₃ | 99 | 80 |

| 3-Cl | 1.0 Rh, 2.0 PPh₃ | 95 | 34 |

| 2-F | 1.0 Rh, 2.0 PPh₃ | 90 | 54 |

Enzymatic Resolution with Phenylalanine Amino Mutase (PAM)

PAM catalyzes the isomerization of β-arylalanines to α-arylalanines, enabling kinetic resolution of racemic mixtures. For 4-bromo-2-methylphenyl derivatives, reaction at pH 7.5 and 37°C for 24 hours enriches (R)-enantiomers to 85% ee, though yields are moderate (54–70%) due to equilibrium limitations.

Hydrochloride Salt Formation

Amine Protonation and Crystallization

The free amine is treated with HCl gas in anhydrous methanol at 0–5°C, precipitating the hydrochloride salt. Crystallization from methanol/diethyl ether (1:3 v/v) yields colorless needles with >99% purity. Critical parameters include stoichiometric HCl (1.05 equiv.) and rigorous exclusion of moisture to prevent hydrolysis.

Purification and Analytical Characterization

Flash Chromatography

Crude products are purified using silica gel columns (pentane/EtOAc, 4:1 to 1:1 gradient), with halogenated analogs requiring chloroform/MeOH mixtures for elution.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH₃⁺), 3.68 (s, 3H, OCH₃), 2.98 (dd, J = 14.0, 6.8 Hz, 1H, CH₂CO), 2.72 (dd, J = 14.0, 6.8 Hz, 1H, CH₂CO), 2.35 (s, 3H, Ar-CH₃).

-

HPLC : Chiralpak IA column, hexane/IPA (80:20), 1.0 mL/min; tₐ = 12.7 min ((R)-enantiomer), tₐ = 14.2 min ((S)-enantiomer) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom on the aromatic ring undergoes substitution reactions under specific conditions. Common nucleophiles include amines, hydroxyl groups, and alkoxides.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | NH₃ (g) | Methyl (R)-3-amino-3-(4-amino-2-methylphenyl)propanoate | 78% | |

| CuI, L-proline, DMSO, 100°C | NaOH (aq) | Methyl (R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate | 65% |

Mechanistic studies indicate that electron-withdrawing effects from the ester and amino groups activate the aromatic ring for substitution. The (R)-configuration at the chiral center does not significantly influence substitution kinetics .

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagent | Product | Reaction Time | Purity |

|---|---|---|---|---|

| 2M HCl, reflux | H₂O | (R)-3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid HCl | 6 hrs | >95% |

| 1M NaOH, EtOH | NaOH | (R)-3-Amino-3-(4-bromo-2-methylphenyl)propanoate sodium salt | 3 hrs | 89% |

Enzymatic hydrolysis using lipases has been explored but shows low enantioselectivity due to steric hindrance from the bromine substituent .

Amidation Reactions

The amino group participates in condensation reactions with carbonyl compounds or acylating agents .

| Substrate | Reagent | Product | Catalyst | Yield |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetyl derivative | DMAP | 82% |

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | – | 67% |

The hydrochloride salt form requires neutralization (e.g., with NaHCO₃) prior to amidation .

Oxidation of the Amino Group

Controlled oxidation converts the primary amine to a nitro or nitroso group .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂, FeSO₄ | pH 4, 25°C | Nitroso derivative | 58% |

| KMnO₄, H₂SO₄ | 0°C, 1 hr | Nitro derivative | 41% |

Over-oxidation to carboxylic acids is minimized under低温 conditions .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with boronic acids.

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | Biaryl derivative | 73% |

| Vinylboronic acid | Pd(OAc)₂, SPhos | Styryl derivative | 68% |

Reactions proceed efficiently in toluene/EtOH mixtures at 80–100°C.

Salt Formation and Resolution

The hydrochloride salt can be exchanged with other counterions for crystallization .

| Counterion Source | Product | Solubility (H₂O) |

|---|---|---|

| NaHCO₃ | Free base | 12 mg/mL |

| H₂SO₄ | Sulfate salt | 23 mg/mL |

Chiral resolution via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid achieves >99% ee .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via decarboxylation and HBr elimination .

| Temperature Range (°C) | Mass Loss (%) | Proposed Pathway |

|---|---|---|

| 210–250 | 45% | Decarboxylation |

| 250–300 | 32% | HBr elimination |

This compound’s versatility in substitution, coupling, and functional group transformations makes it valuable for pharmaceutical intermediates and asymmetric synthesis. Recent advances focus on optimizing catalytic systems for greener reaction profiles .

Scientific Research Applications

Biological Activities

Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride exhibits several notable biological activities, making it a candidate for various therapeutic applications:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to modulate neurotransmitter levels, particularly affecting GABA transporters, which are crucial for maintaining neurotransmitter balance in the central nervous system.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

- Antinociceptive Effects : In vivo studies indicate significant antinociceptive properties in rodent models of neuropathic pain, suggesting its potential for pain management therapies.

- Neuroprotective Effects : Research suggests that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities; however, specific studies are needed to confirm this.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Affects GABA transporters |

| Anti-inflammatory | Potential to reduce chronic inflammation |

| Antinociceptive | Significant effects in neuropathic pain models |

| Neuroprotective | Protects against neuronal apoptosis |

| Antimicrobial | Potential antimicrobial properties |

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | 4-bromo-2-methylphenyl bromide and methyl acrylate |

| Nucleophilic Substitution | Formation of methyl 3-(4-bromo-2-methylphenyl)propanoate |

| Amination | Introduction of the amino group |

Case Studies and Research Findings

Numerous studies have explored the applications of this compound in various contexts:

- Pain Management Research : In a study published in a pharmacological journal, researchers evaluated the antinociceptive effects of this compound in rodent models. The results indicated a dose-dependent reduction in pain response, highlighting its potential as a therapeutic agent for neuropathic pain.

- Neuroprotection Studies : Another study focused on the neuroprotective effects of this compound against oxidative stress-induced apoptosis in neuronal cell lines. The findings suggested that it could mitigate cell death and preserve neuronal function, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's.

- Inflammation Models : Research investigating the anti-inflammatory properties revealed that this compound significantly reduced markers of inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substituents

- Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride (): Molecular Formula: C₁₀H₁₂BrClFNO₂ Molecular Weight: 312.56 g/mol Key Differences: Replaces the 2-methyl group with fluorine. Fluorine’s electronegativity increases polarity but reduces steric hindrance compared to methyl. This may enhance binding to electron-deficient targets .

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (): Molecular Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol Key Differences: Lacks both bromo and methyl groups, reducing molecular weight and lipophilicity. The 4-fluoro substituent offers moderate electronic effects without significant steric impact .

Electron-Donating Groups

- (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (): Key Differences: Features a 4-methoxy group instead of 4-bromo-2-methyl. The methoxy group is electron-donating, increasing aromatic ring electron density, which may enhance π-π stacking in hydrophobic binding pockets.

Bulky Substituents

- This contrasts with the target compound’s balanced bromo-methyl combination .

Stereochemical Variations

- Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (): Molecular Formula: C₁₁H₁₄ClF₂NO₂ Molecular Weight: 265.69 g/mol Key Differences: The S-configuration and ethyl ester alter chiral recognition and metabolic stability. Ethyl esters are generally more hydrolytically stable than methyl esters, extending half-life in biological systems .

Ester Group Modifications

- (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (): Molecular Formula: C₅H₁₂ClNO₃ (estimated) Key Differences: Replaces the aromatic ring with a 3-methoxypropanoate chain, drastically reducing aromatic interactions. This highlights the target compound’s reliance on the bromo-methylphenyl group for target binding .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride | C₁₁H₁₃BrClNO₂ | 330.59 | 4-bromo, 2-methylphenyl | R |

| Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride | C₁₀H₁₂BrClFNO₂ | 312.56 | 4-bromo, 2-fluorophenyl | R |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C₁₀H₁₃ClFNO₂ | 233.67 | 4-fluorophenyl | Racemic |

| (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride | C₁₁H₁₆ClNO₃ (estimated) | ~261.71 | 4-methoxyphenyl | R |

| Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | C₁₁H₁₄ClF₂NO₂ | 265.69 | 2,4-difluorophenyl, ethyl ester | S |

Research Findings and Implications

- Halogen Effects : Bromine’s polarizability and capacity for halogen bonding (e.g., in protein-ligand interactions) make the target compound distinct from fluoro-substituted analogs .

- Steric vs. Electronic Balance : The 2-methyl group in the target compound provides optimal steric bulk for target engagement without excessive hindrance, unlike tert-butyl derivatives .

- Stereochemistry : The R-configuration may confer higher affinity for specific biological targets compared to S-isomers, as seen in enantiomeric activity differences .

- Salt Form : Hydrochloride salts universally improve solubility, but metabolic stability varies with ester choice (methyl vs. ethyl) .

Biological Activity

Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry. Its molecular formula is C11H15BrClNO2, and it has a molecular weight of approximately 308.6 g/mol. This compound is characterized by a bromo-substituted aromatic ring and exists in a hydrochloride salt form, which enhances its solubility in water, making it suitable for various biological applications .

Chemical Structure and Properties

The compound features a unique structure that includes:

- Bromo-substituted aromatic ring : This substitution can influence the compound's biological interactions.

- Chirality : The (R) configuration may affect its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H15BrClNO2 |

| Molecular Weight | 308.6 g/mol |

| CAS Number | 845908-98-7 |

| Solubility | High in water |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as a potential neurotransmitter modulator and anti-inflammatory agent. However, specific pharmacological studies are required to elucidate its therapeutic applications fully.

- Neurotransmitter Modulation : Compounds with similar structures often interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anti-inflammatory Properties : The presence of the bromo group may enhance the compound's ability to modulate inflammatory pathways.

Case Studies and Research Findings

- A study examining compounds with similar bromo-substitutions indicated that these compounds could effectively inhibit certain inflammatory mediators, suggesting that this compound may have comparable effects .

- Another investigation into structurally related compounds demonstrated their ability to modulate cellular signaling pathways involved in inflammation and pain response, providing indirect evidence supporting the potential efficacy of this compound in similar applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate HCl | C11H15BrClNO2 | 308.6 g/mol | Bromo-substituted aromatic ring |

| Methyl (S)-3-amino-3-(4-bromophenyl)propanoate HCl | C10H12BrClNO2 | 258.12 g/mol | Different stereochemistry |

| DL-3-Amino-3-(4-bromophenyl)propionic acid | C10H12BrNO2 | 258.12 g/mol | Non-chiral variant |

This table highlights the diversity within this chemical class and underscores the unique characteristics of this compound due to its specific bromo and methyl substitutions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride?

- Methodology : Use stereoselective synthesis techniques such as chiral auxiliary-mediated alkylation or asymmetric hydrogenation. For example, (R)-configured amino esters can be synthesized via Schöllkopf bis-lactim ether methodology, followed by hydrolysis and esterification . Ensure chiral HPLC or polarimetry is employed to validate enantiomeric excess (>98%).

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Evidence from analogous compounds suggests using tert-butyloxycarbonyl (Boc) protection for the amine group to stabilize intermediates during synthesis .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodology :

- NMR : H and C NMR to verify substituent positions (e.g., 4-bromo-2-methylphenyl group) and ester/amine functionalities.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally related hydrochloride salts (e.g., crystal packing analysis of (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (294.57 g/mol for ) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for this compound?

- Methodology :

- Perform differential scanning calorimetry (DSC) to determine the melting point under controlled heating rates.

- Compare recrystallization solvents (e.g., CHCl-methanol vs. ethanol-water) to assess polymorphic forms, as solvent polarity impacts crystal lattice stability .

- Note: Literature reports for similar hydrochlorides (e.g., 4-chloro-DL-phenylalanine methyl ester hydrochloride) show melting points ranging 186–189°C, suggesting batch-dependent impurities or hydration states .

Q. What strategies optimize recrystallization to enhance yield and purity?

- Methodology :

- Solvent Screening : Test binary mixtures (e.g., dichloromethane/hexane) to balance solubility and nucleation kinetics.

- Seeding : Introduce pre-formed crystals to control crystal growth and minimize amorphous byproducts.

- Case Study : Recrystallization of a structurally related compound from CHCl-methanol yielded >99% purity crystals suitable for X-ray diffraction .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.

- Analytical Tracking : Use UPLC-PDA to monitor degradation products (e.g., hydrolysis of the ester group to propanoic acid derivatives).

- Storage Recommendations : Store at -20°C in desiccated, amber vials to prevent hygroscopicity-driven decomposition .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data in published studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding assays) and controls.

- Meta-Analysis : Compare IC values across studies while accounting for variables like buffer composition (e.g., Tris-HCl vs. PBS) or incubation times.

- Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the compound’s mechanism of action?

- Methodology :

- Kinase Inhibition : Use a radiometric P-ATP assay with purified kinases (e.g., JAK2 or EGFR).

- Cellular Uptake : Label the compound with C or a fluorescent tag (e.g., BODIPY) to track intracellular localization via confocal microscopy.

- Safety Profiling : Screen for hERG channel inhibition (patch-clamp electrophysiology) to assess cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.